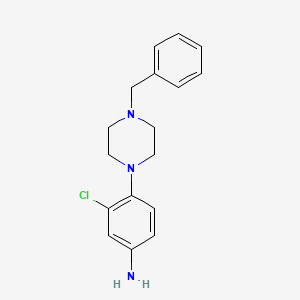

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline

Description

Contextual Significance of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in medicinal chemistry, celebrated for its versatility and profound pharmacological relevance. The two nitrogen atoms allow for substitutions that can significantly alter a molecule's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles. Furthermore, the piperazine ring can act as a rigid spacer or a flexible linker, enabling the connection of different pharmacophoric elements to optimize their interaction with biological targets.

Piperazine derivatives have demonstrated an exceptionally broad spectrum of biological activities, leading to their incorporation into a multitude of approved drugs. researchgate.net This scaffold is a key component in agents targeting the central nervous system (antipsychotics, antidepressants), as well as in antihistamines, anti-cancer agents, and anti-infectives. researchgate.netnih.gov

| Drug Name | Therapeutic Class | Role of Piperazine Scaffold |

|---|---|---|

| Clozapine | Antipsychotic | Essential for binding to dopamine (B1211576) and serotonin (B10506) receptors |

| Cetirizine | Antihistamine | Contributes to the molecule's selectivity for H1 receptors |

| Imatinib | Anticancer (Kinase Inhibitor) | Enhances solubility and provides a key interaction point |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | Forms the core of the molecule, linking the pyrazolopyrimidinone (B8486647) and ethoxyphenyl groups |

The strategic value of the piperazine moiety in drug discovery is multifaceted. Its presence in a vast number of FDA-approved drugs underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com Medicinal chemists frequently employ the piperazine ring to:

Improve Pharmacokinetics: The basic nature of the piperazine nitrogens can be leveraged to form salts, enhancing aqueous solubility and suitability for oral administration. nih.gov

Modulate Target Binding: The piperazine ring can be substituted at its N1 and N4 positions, allowing chemists to fine-tune the molecule's size, shape, and electronic properties to optimize binding affinity and selectivity for a specific biological target. nih.gov

Create Molecular Hybrids: The piperazine core serves as an effective linker to combine two or more different pharmacophores into a single molecule, a strategy used to develop multi-target drugs or to enhance the activity of a known agent. rsc.org

This strategic utility ensures that piperazine and its derivatives remain a focal point of research for developing new therapeutic agents against a wide range of diseases, from cancer to infectious diseases like malaria. researchgate.netmdpi.com

Historical Perspective on Related Benzylpiperazine and Arylpiperazine Research

The research trajectory of piperazine derivatives began with simple structures and evolved into highly complex and targeted therapeutics. Benzylpiperazine (BZP), one of the earliest and structurally simplest derivatives, provides a compelling case study in this evolution.

First synthesized in 1944, BZP was initially investigated as a potential anti-parasitic agent. usdoj.govwikipedia.org In the 1970s, its pharmacological profile was explored further, revealing antidepressant and amphetamine-like stimulant effects on the central nervous system. usdoj.gov However, it was not developed for clinical use due to these pronounced stimulant properties. This discovery, while halting its therapeutic development, foreshadowed the diverse neuropharmacological activities that could be elicited from the benzylpiperazine core. Over the decades, the focus shifted from BZP itself to more complex arylpiperazine derivatives, where the benzyl (B1604629) group is replaced by other aromatic or heteroaromatic systems. This evolution led to the development of highly successful drugs, including kinase inhibitors for cancer therapy like Imatinib and antipsychotics like Aripiprazole, demonstrating the power of modifying the basic piperazine scaffold to achieve specific therapeutic outcomes. mdpi.comnih.gov

| Time Period | Research Focus | Key Findings |

|---|---|---|

| 1940s-1950s | Anti-parasitic (Anthelmintic) Agents | Piperazine and its simple derivatives show efficacy against parasitic worms. wikipedia.org |

| 1970s | Antidepressant and CNS Stimulants | Benzylpiperazine (BZP) is found to have amphetamine-like stimulant properties. usdoj.gov |

| 1990s-2000s | Recreational Use and Neuropharmacology | BZP and related compounds like TFMPP are studied for their effects on dopamine and serotonin systems. nih.gov |

| 2000s-Present | Targeted Therapies (e.g., Oncology) | Complex arylpiperazine derivatives are developed as highly selective kinase inhibitors. nih.govnih.gov |

The benzylpiperazine and arylpiperazine class of compounds is renowned for its remarkable diversity of biological activities. The specific activity is largely dictated by the nature of the substituent on one nitrogen and the aryl group on the other.

Central Nervous System Activity: BZP itself acts as a stimulant by promoting the release of dopamine and norepinephrine (B1679862). wikipedia.org Other arylpiperazines are potent ligands for serotonin and dopamine receptors, forming the basis for many antipsychotic and antidepressant drugs. mdpi.com

Anticancer Activity: A significant number of modern kinase inhibitors incorporate the arylpiperazine motif. mdpi.comnih.govresearchgate.net These compounds can target specific enzymes like AXL kinase or cyclin-dependent kinases (CDK4/6) that are overactive in various cancers. mdpi.commdpi.com

Antimalarial Activity: Researchers have explored arylpiperazine derivatives for their activity against Plasmodium falciparum, the parasite that causes malaria. researchgate.net The piperazine moiety is often included to enhance solubility and potentially interfere with parasitic processes. nih.gov

This precedent for wide-ranging bioactivity makes any new derivative within this class, including 4-(4-benzylpiperazin-1-yl)-3-chloroaniline, a subject of interest for screening against a variety of biological targets.

Rationale for Investigating the this compound Structural Motif

The scientific rationale for synthesizing and investigating this compound stems from the principles of medicinal chemistry, where known pharmacophores are combined to create novel molecules with potentially new or improved biological activities. nih.gov The structure can be deconstructed into three key components, each contributing to its research interest.

The Benzylpiperazine Moiety: This well-studied core is known for its ability to interact with CNS targets and has been a foundational structure in neuropharmacology. wikipedia.org Its inclusion provides a validated starting point for molecules intended to cross the blood-brain barrier or interact with monoamine transporters.

The Chloroaniline Moiety: The 3-chloroaniline (B41212) fragment is a common building block in the synthesis of pharmaceuticals, dyes, and agrochemicals. atamanchemicals.comchemicalbook.com In drug design, the chlorine atom is strategically important. As a halogen, it is an electron-withdrawing group that can alter the acidity (pKa) of the nearby aniline (B41778) amine, modify the molecule's metabolic stability, and increase its lipophilicity, which can enhance membrane permeability. nih.govresearchgate.net Halogen atoms can also form halogen bonds, a type of specific non-covalent interaction that can contribute to drug-receptor binding affinity. Chloroaniline derivatives have been incorporated into compounds with fungicidal, antibacterial, and neurotoxic activities. nih.govresearchgate.net

The Arylpiperazine Linkage: The connection of the piperazine ring directly to the chloroaniline ring forms an N-arylpiperazine structure. This motif is prevalent in a multitude of pharmacologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) and kinases. nih.govnih.gov

The combination of these three motifs in this compound suggests a molecule designed to explore new chemical space. For instance, its structure bears resemblance to precursors used in the synthesis of antimalarial 4-aminoquinolines, where a substituted aniline is linked to a heterocyclic core. nih.govmdpi.com The rationale for its investigation could be to serve as a key intermediate in the synthesis of novel kinase inhibitors, antimalarial agents, or CNS-active compounds, leveraging the established properties of each of its constituent parts.

| Structural Motif | Potential Contribution to Pharmacological Profile | Example Therapeutic Area |

|---|---|---|

| Benzylpiperazine | CNS penetration, interaction with monoamine transporters, basic center for solubility. | Antidepressants, CNS Stimulants. usdoj.gov |

| 3-Chloroaniline | Modulation of pKa, increased lipophilicity, potential for halogen bonding, metabolic stability. nih.govresearchgate.net | Antimicrobials, Herbicides, Kinase Inhibitors. atamanchemicals.comnih.gov |

| N-Arylpiperazine | Proven scaffold for high-affinity binding to GPCRs and kinases. nih.govnih.gov | Antipsychotics, Anticancer Agents. nih.govmdpi.com |

Unique Structural Features and Their Potential Impact on Biological Interactions

The molecular architecture of this compound is characterized by several key features that are likely to govern its interaction with biological targets. The molecule can be deconstructed into three primary components: the benzyl group, the piperazine ring, and the 3-chloroaniline moiety.

The benzylpiperazine (BZP) core is a well-documented psychoactive entity, known to exert stimulant and euphoriant effects by interacting with dopaminergic and serotonergic pathways. wikipedia.orguniprix.comusdoj.gov BZP itself acts as a serotonin and dopamine releasing agent and also inhibits their reuptake. wikipedia.org The presence of the benzyl group provides a lipophilic region that can facilitate passage across the blood-brain barrier and engage in hydrophobic interactions within receptor binding pockets.

The combination of these structural elements in a single molecule suggests a potential for a complex pharmacological profile, possibly acting on multiple neurotransmitter systems. The interplay between the lipophilic benzyl group, the flexible and potentially charged piperazine linker, and the electronically modified chloroaniline ring creates a molecule with a distinct three-dimensional shape and chemical reactivity profile, which are fundamental to its biological interactions.

Comparative Analysis with Positional Isomers and Structurally Related Analogs

A comparative analysis of this compound with its positional isomers and other structurally related analogs can illuminate the structure-activity relationships (SAR) and the specific contributions of each molecular component.

Positional Isomers of the Chloroaniline Moiety:

The position of the chlorine atom on the aniline ring can significantly impact the biological activity. A comparative study on o-, m-, and p-chloroanilines revealed differences in their hematotoxicity, with p-chloroaniline being the most potent. nih.gov In the context of the target molecule, moving the chlorine from the 3-position (meta) to the 2-position (ortho) or 4-position (para) would alter the electronic landscape of the aniline ring and introduce different steric hindrances.

For instance, meta-chlorophenylpiperazine (mCPP), a known serotonin receptor agonist, is an active metabolite of the antidepressant trazodone (B27368) and has been studied for its effects on the central nervous system. wikipedia.orgnih.govnih.govpsychonautwiki.org In contrast, para-chlorophenylpiperazine (pCPP) also exhibits serotonergic activity but is less studied. wikipedia.org While these are not direct isomers of the aniline portion of our target compound, they highlight the importance of the chlorine position on a phenylpiperazine scaffold.

| Compound | Chlorine Position | Known Biological Activity |

| 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline | Meta | (Hypothesized based on moieties) |

| 4-(4-Benzylpiperazin-1-yl)-2-chloroaniline | Ortho | (Hypothesized based on moieties) |

| 4-(4-Benzylpiperazin-1-yl)-4-chloroaniline | Para | (Hypothesized based on moieties) |

Structurally Related Analogs:

Comparing the target compound to analogs with different substituents on the piperazine or aniline rings can further elucidate SAR.

Analogs with different N-benzyl substituents: Replacing the benzyl group with other aryl or alkyl groups would modify the lipophilicity and steric bulk, likely affecting target binding and pharmacokinetics. SAR studies on other N-substituted piperazines have shown that such modifications can drastically alter potency and selectivity. nih.govmdpi.com

Analogs with different aniline substituents: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating groups (e.g., methoxy) would systematically probe the electronic and steric requirements for activity. The role of chloro and methoxy (B1213986) groups in drug discovery is a subject of significant interest, with these substituents often leading to improved potency and pharmacokinetic properties. youtube.com

The table below summarizes a hypothetical comparative analysis with related analogs based on general principles of medicinal chemistry.

| Compound Analog | Structural Modification | Potential Impact on Biological Activity |

| 4-(4-Phenylpiperazin-1-yl)-3-chloroaniline | Phenyl instead of Benzyl | Altered flexibility and lipophilicity, potentially affecting CNS penetration and receptor binding. |

| 4-(4-Benzylpiperazin-1-yl)aniline | Removal of Chlorine | Reduced electron-withdrawing effect, potentially altering binding affinity and metabolic stability. |

| 4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline | Fluorine instead of Chlorine | Similar electronic effect but smaller size, may lead to different binding interactions. |

| 1-(3-Chlorophenyl)-4-benzylpiperazine | Isomeric rearrangement | Different spatial arrangement of moieties, likely resulting in a different pharmacological profile. |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASJCBVHHUXXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101209050 | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-32-2 | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 4 Benzylpiperazin 1 Yl 3 Chloroaniline and Its Analogs

Conformational and Electronic Influence of the Piperazine (B1678402) Ring on Bioactivity

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to influence a molecule's physicochemical properties and its three-dimensional structure. researchgate.net Its presence in 4-(4-benzylpiperazin-1-yl)-3-chloroaniline is critical for its biological function.

The piperazine ring can adopt various conformations, most notably the chair and boat forms. This conformational flexibility allows the molecule to adapt its shape to fit into a receptor's binding site. researchgate.net The orientation of the lone pairs of electrons on the two nitrogen atoms of the piperazine ring is also a key determinant of its interaction with biological targets. These lone pairs can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a receptor's active site. The spatial arrangement of these nitrogen atoms and their lone pairs can significantly impact the binding affinity and selectivity of the compound. nih.gov The ability of the piperazine ring to be protonated at physiological pH also influences its solubility and interaction with negatively charged residues in the receptor. nih.gov

Substitutions on the nitrogen atoms of the piperazine ring have a profound effect on the molecule's biological activity. researchgate.net The N1 nitrogen is substituted with the chloroaniline group, while the N4 nitrogen bears the benzyl (B1604629) group. Modifications at these positions can alter the compound's lipophilicity, metabolic stability, and receptor binding affinity. researchgate.net For instance, replacing the benzyl group with other substituents can dramatically change the compound's pharmacological profile. nih.gov The nature of the substituent on the piperazine nitrogen can influence the basicity of the nitrogen atoms, which in turn affects their ability to form ionic interactions with the target receptor. nih.gov

Table 1: Impact of Piperazine Ring Modifications on Biological Activity

| Modification | Effect on Conformation | Impact on Nitrogen Lone Pairs | Consequence for Bioactivity |

|---|---|---|---|

| Introduction of rigid analogs | Reduces conformational flexibility | Fixes the orientation of lone pairs | Can increase selectivity but may decrease affinity if the fixed conformation is not optimal for the target. plos.org |

| Substitution on the ring carbons | Can influence the preferred chair/boat conformation | May sterically hinder access to lone pairs | Can modulate binding affinity and introduce selectivity for different receptor subtypes. mdpi.com |

| Altering the N-substituents | Can affect the pKa of the nitrogen atoms | Influences the protonation state and hydrogen bonding capacity | Significantly alters pharmacokinetic properties and receptor interactions. isca.me |

Role of the N-Benzyl Moiety in Receptor Recognition and Pharmacological Efficacy

The aromatic nature of the benzyl group allows for various non-covalent interactions with the receptor, including π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.govacs.org These interactions are crucial for anchoring the ligand in the binding pocket and contribute significantly to the binding affinity. researchgate.net The methylene linker between the piperazine ring and the phenyl group provides a degree of rotational freedom, allowing the aromatic ring to orient itself optimally within the binding site. The length of this linker is also a critical factor; deviations from the single methylene unit can lead to a loss of activity by altering the distance and geometry of the aromatic interaction.

Structure-activity relationship studies have shown that the nature of the group attached to the N4-piperazine nitrogen is a key determinant of activity. While the benzyl group is often found to be optimal, substitutions on the phenyl ring or its replacement with other aryl or alkyl groups can have a significant impact. For example, the introduction of substituents on the benzyl ring can modulate electronic properties and steric bulk, leading to changes in binding affinity and selectivity. nih.gov Replacing the benzyl group with a simple alkyl chain generally leads to a decrease in potency, highlighting the importance of the aromatic ring for receptor interaction. nih.gov However, certain substituted aryl groups or other heterocyclic rings can sometimes lead to improved activity or a modified pharmacological profile.

Table 2: Comparative SAR of N-Substituents on the Piperazine Ring

| N-Substituent | Key Interactions | Impact on Lipophilicity | General Effect on Activity |

|---|---|---|---|

| Benzyl | π-π stacking, hydrophobic interactions | High | Often confers high affinity for various receptors. researchgate.net |

| Substituted Benzyl | Modulated π-interactions, potential for additional hydrogen bonds or steric clashes | Varies with substituent | Can increase or decrease affinity and/or selectivity depending on the substituent and its position. nih.gov |

| Phenyl | π-π stacking, hydrophobic interactions | High | Generally active, but the lack of a flexible linker can restrict optimal orientation. |

| Cyclohexylmethyl | Hydrophobic interactions | High | Typically lower affinity than the benzyl group, indicating the importance of aromaticity. |

| Short Alkyl Chains (e.g., Methyl, Ethyl) | Weaker hydrophobic interactions | Lower | Usually results in a significant loss of potency. nih.gov |

Contribution of the Chloroaniline Segment to Molecular Interactions

Positional Effects of the Chlorine Atom on Biological Activity

The placement of the chlorine atom on the aniline (B41778) ring is a critical determinant of the molecule's electronic properties, lipophilicity, and steric profile, all of which can profoundly influence its biological activity. In the parent compound, the chlorine is situated at the 3-position, ortho to the piperazine substituent and meta to the amino group.

The influence of halogen substitution is a well-established principle in medicinal chemistry. The introduction of a chlorine atom can modulate a compound's activity in several ways:

Electronic Effects : As an electron-withdrawing group, chlorine can alter the pKa of the aniline nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions with a target protein.

Lipophilicity : The addition of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within a target.

Steric Hindrance : The size of the chlorine atom can introduce steric bulk, which may either promote a more favorable binding conformation or hinder interaction with the target.

While direct studies on the positional isomers of this compound are not available, research on other chloro-substituted phenylpiperazine series often reveals significant variations in activity based on the chlorine's location. For instance, moving the chlorine from the 3-position to the 2-position (ortho to the amino group) or the 4-position could drastically alter the molecule's interaction profile.

Table 1: Hypothetical Positional Isomers and Potential SAR Implications

| Compound Name | Chlorine Position | Potential Impact on Activity |

|---|---|---|

| 4-(4-Benzylpiperazin-1-yl)-2-chloroaniline | Ortho to Amino | May sterically hinder the amino group's interaction with the target; could alter hydrogen bonding patterns. |

| 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline (B41212) | Meta to Amino | The parent compound's configuration; provides a specific electronic and steric profile. |

Without experimental data, these predictions remain speculative. A systematic synthesis and biological evaluation of these positional isomers would be necessary to definitively establish the SAR for the chlorine substituent.

Significance of the Aniline Moiety for Target Engagement

The aniline moiety, consisting of the benzene ring and the primary amino group (-NH2), is a common pharmacophore in drug discovery, often participating in crucial binding interactions. The primary amine is a key hydrogen bond donor and can also act as a base, forming ionic interactions with acidic residues like aspartate or glutamate in a protein's active site.

The potential roles of the aniline moiety in this compound's biological activity include:

Hydrogen Bonding : The -NH2 group can form one or two hydrogen bonds with acceptor atoms (e.g., oxygen or nitrogen) on the target protein, providing a strong anchoring point.

Aromatic Interactions : The phenyl ring of the aniline can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Scaffold for Substitution : The ring provides a scaffold for substituents, like the chlorine atom, that fine-tune the electronic and steric properties of the molecule.

The importance of the aniline group could be experimentally probed through the synthesis of analogs where it is modified or replaced. For example, N-methylation of the amine would reduce its hydrogen-bonding capacity, while its replacement with a hydroxyl or nitro group would completely alter the nature of the interaction. Bioisosteric replacement, where the aniline is swapped for a different chemical group with similar steric and electronic properties (e.g., a pyridine ring), could also elucidate its role in target binding.

Rational Design and Synthesis of Analogs for SAR Elucidation

The rational design of new molecules is a cornerstone of modern drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. Fragment-based and lead optimization strategies are two powerful approaches in this endeavor.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) involves identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then grown or linked together to create more potent lead compounds.

The structure of this compound can be deconstructed into several key fragments:

3-Chloroaniline

Benzylpiperazine

Aniline

Piperazine

Benzyl group

In a hypothetical FBDD approach, these individual fragments or their close analogs could be screened for binding to a specific target. Once a hit is identified, for instance, the 3-chloroaniline fragment, it can be elaborated upon by adding the benzylpiperazine moiety to increase affinity and explore the binding pocket. This "fragment growing" strategy allows for a more efficient exploration of chemical space and often leads to ligands with better physicochemical properties. The synthesis of a library of analogs could be achieved by combining different aniline fragments with various substituted piperazine fragments.

Lead Optimization Strategies Guided by SAR

Once a "lead" compound with promising activity is identified, lead optimization aims to refine its structure to create a drug candidate. This iterative process is guided by the SAR data obtained from testing newly synthesized analogs.

For this compound, several optimization strategies could be employed:

Benzyl Group Modification : The unsubstituted benzyl group offers a prime location for modification. Adding substituents (e.g., fluoro, methoxy (B1213986), cyano) at the ortho, meta, or para positions could probe for additional interactions with the target protein and improve properties like metabolic stability.

Piperazine Ring Analogs : The piperazine ring can be replaced with other cyclic amines, such as piperidine or homopiperazine, to alter the geometry and basicity of the molecule.

Aniline Ring Bioisosteres : As mentioned, replacing the chloroaniline ring with other aromatic or heteroaromatic systems (e.g., chloropyridine) could improve selectivity or overcome potential toxicity issues associated with anilines.

Conformational Constraint : Introducing rigidity into the molecule, for example, by replacing the flexible benzyl group with a more constrained ring system, can sometimes lead to an increase in potency by reducing the entropic penalty of binding.

Table 2: Potential Lead Optimization Strategies and Their Rationale

| Strategy | Example Modification | Rationale for Improvement |

|---|---|---|

| Benzyl Substitution | Replace benzyl with 4-fluorobenzyl | Enhance binding affinity through halogen bonding; block metabolic oxidation. |

| Piperazine Bioisostere | Replace piperazine with homopiperazine | Alter the distance and angle between the aniline and benzyl moieties. |

Each new analog would be synthesized and tested, and the resulting data would feed back into the design of the next generation of compounds, progressively refining the molecule's properties toward those of an ideal drug candidate.

Pharmacological Profile and Mechanistic Investigations of 4 4 Benzylpiperazin 1 Yl 3 Chloroaniline

Potential Therapeutic Applications Derived from Piperazine (B1678402) Core Activities

The piperazine ring is a key pharmacophore in medicinal chemistry, forming the backbone of numerous drugs with diverse therapeutic applications. Its presence in 4-(4-benzylpiperazin-1-yl)-3-chloroaniline suggests a potential for a broad spectrum of biological effects.

Piperazine and its derivatives are known to exhibit a wide array of pharmacological activities. Historically, piperazine was introduced as an anthelmintic agent for treating parasitic worm infections. However, modifications to the piperazine nucleus have led to the development of compounds with applications in many other therapeutic areas. These include, but are not limited to, antihistaminic, anti-inflammatory, antimicrobial, anticonvulsant, and cardiovascular effects. The versatility of the piperazine scaffold allows for the synthesis of new bioactive molecules capable of treating a wide range of diseases. The two nitrogen atoms in the piperazine ring can be substituted, which significantly influences the compound's medicinal properties. This structural flexibility has made piperazine derivatives a subject of extensive research in drug discovery.

Central Nervous System (CNS) Activity Studies

A significant area of investigation for piperazine derivatives, particularly benzylpiperazines and arylpiperazines, is their activity within the central nervous system. These compounds have been explored for their potential as antidepressants, anxiolytics, and antipsychotics.

Several studies on compounds structurally related to this compound have indicated potential antidepressant and anxiolytic properties. For instance, a novel serotonin (B10506) type-3 (5-HT3) receptor antagonist, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (referred to as 6g in one study), demonstrated significant anxiolytic-like effects in mouse models of anxiety. nih.govnih.gov This suggests that the benzylpiperazine moiety may contribute to anxiolytic activity, potentially through interaction with the serotonergic system.

Another study on (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a), also a 5-HT3 receptor antagonist, showed antidepressant-like activity in rodent models. nih.gov These findings support the hypothesis that benzylpiperazine derivatives could modulate mood and anxiety, possibly through their interaction with serotonin receptors. Research into other benzylpiperazine derivatives has also led to the identification of CNS-penetrant compounds with antidepressant activity in mice. nih.gov

The table below summarizes the findings of anxiolytic-like effects of a structurally related compound, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone, in various behavioral tests in mice.

| Behavioral Test | Compound | Dose | Observation | Conclusion |

| Elevated Plus Maze (EPM) | (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone | 2 mg/kg, i.p. | Significantly increased percentage of time spent and number of entries in open arms. | Anxiolytic-like effect |

| Light-Dark (L&D) Box | (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone | 2 mg/kg, i.p. | Data not specified in abstract, but part of the battery of tests showing anxiolytic effects. | Anxiolytic-like effect |

| Hole Board (HB) | (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone | 1 and 2 mg/kg, i.p. | Significantly increased number of head dips and decreased head dipping latency. | Anxiolytic-like effect |

| Open Field Test (OFT) | (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone | 2 mg/kg, i.p. | Significantly increased ambulation scores (squares crossed). | Anxiolytic-like effect |

The arylpiperazine scaffold, which is structurally related to the subject compound, is a common feature in many atypical antipsychotic drugs. These drugs often exhibit a mixed antagonism at dopamine (B1211576) D2 and serotonin 5-HT2A receptors. Research on N-aryl-N'-benzylpiperazines has identified compounds with potential antipsychotic activity. nih.gov These compounds have shown affinity for both D2 and 5-HT1A receptors in in vitro binding assays and have demonstrated activity in animal models predictive of clinical antipsychotic efficacy. nih.gov The development of atypical antipsychotics often involves targeting both dopaminergic and serotonergic systems to address both the positive and negative symptoms of schizophrenia.

The therapeutic effects of many CNS-active drugs, including those with a piperazine core, are often attributed to their interaction with monoamine neurotransmitter systems, primarily serotonin and dopamine. Benzylpiperazine derivatives have been shown to interact with these systems. For example, N-aryl-N'-benzylpiperazines have been found to have a high affinity for dopamine D2 receptors and serotonin 5-HT1A receptors. nih.gov Furthermore, some arylpiperazine derivatives have been developed as potent and selective dopamine D4 receptor antagonists. nih.govnih.gov The interaction with these receptors can modulate neurotransmission and is a key mechanism for the antipsychotic, antidepressant, and anxiolytic effects of many drugs.

The serotonergic system is a major target for piperazine-containing compounds. Different derivatives can act as either antagonists or agonists at various serotonin receptor subtypes, leading to a range of pharmacological effects.

As mentioned, a compound with a benzylpiperazine structure, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone, has been identified as a 5-HT3 receptor antagonist with anxiolytic-like properties. nih.govnih.gov Another related compound, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, also a 5-HT3 receptor antagonist, has shown antidepressant-like effects. nih.gov

Furthermore, N-aryl-N'-benzylpiperazines have demonstrated high affinity for 5-HT1A receptors, which are implicated in the mechanism of action of some anxiolytics and antidepressants. nih.gov Research into other arylpiperazine derivatives has led to the development of dual-action ligands that target both the 5-HT1A receptor and the serotonin transporter, a novel approach for creating antidepressant drugs. nih.gov The table below provides examples of related compounds and their activity at serotonin receptors.

| Compound Class/Example | Target Receptor(s) | Observed/Potential Effect |

| (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone | 5-HT3 Antagonist | Anxiolytic |

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone | 5-HT3 Antagonist | Antidepressant |

| N-aryl-N'-benzylpiperazines | 5-HT1A Affinity | Antipsychotic |

| 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives | 5-HT1A and Serotonin Transporter | Antidepressant |

Modulation of Neuronal Ion Channels (e.g., Voltage-Sensitive Sodium Channels)

While direct studies on the effects of this compound on neuronal ion channels are not extensively documented, the broader class of piperazine and piperidine-containing compounds has been investigated for such activities. Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of action potentials in excitable cells like neurons. mdpi.commdpi.com The modulation of these channels is a key mechanism for many neuroactive drugs.

For instance, 3-Benzyl-3-ethyl-2-piperidinone (3-BEP), a compound with a related benzyl (B1604629) and heterocyclic amine structure, has been shown to modulate voltage-dependent sodium channels. It decreases sodium currents in cultured rat hippocampal neurons in a manner that is dependent on both voltage and concentration, suggesting it may reduce neuronal excitability. nih.gov This modulation is in addition to its effects on GABA-A receptors, indicating that compounds with these structural motifs can have multiple neuronal targets. nih.gov

Anti-Cancer and Anti-Proliferative Research

The benzylpiperazine scaffold is a recurring motif in the design of novel anti-cancer agents, demonstrating a wide range of activities against various cancer types. nih.govmdpi.com

Numerous studies have highlighted the cytotoxic potential of arylpiperazine and benzylpiperazine derivatives against a panel of human cancer cell lines. While data specific to this compound is limited, research on analogous compounds provides strong evidence for the anti-proliferative potential of this chemical class.

For example, a series of alepterolic acid derivatives incorporating benzylpiperazines showed significant toxicity against the MCF-7 breast cancer cell line. The (3,4-dichlorobenzyl)piperazinyl derivative, in particular, displayed an IC50 value of 8.31 µM and was found to induce apoptosis. nih.gov Another study on arylpiperazine derivatives reported potent cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds exhibiting IC50 values below 5 µM. mdpi.com

These findings underscore the potential of the benzylpiperazine core in designing potent cytotoxic agents. The specific substitution pattern on both the benzyl and aniline (B41778) rings is crucial for determining the potency and selectivity of these compounds against different cancer cell lines. nih.govmdpi.com

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| (3,4-dichlorobenzyl)piperazinyl alepterolic acid | MCF-7 (Breast) | 8.31 µM | nih.gov |

| Arylpiperazine Derivative 9 | LNCaP (Prostate) | < 5 µM | mdpi.com |

| Arylpiperazine Derivative 15 | LNCaP (Prostate) | < 5 µM | mdpi.com |

| Arylpiperazine Derivative 8 | DU145 (Prostate) | 8.25 µM | mdpi.com |

| Quinoxalinyl–piperazine Derivative 30 | MDA-MB-231 (Breast) | 1.5 µM | nih.gov |

| Quinoxalinyl–piperazine Derivative 30 | SK-MEL-5 (Skin) | 2.9 µM | nih.gov |

| Quinoxalinyl–piperazine Derivative 30 | PANC-1 (Pancreas) | 3.8 µM | nih.gov |

The anti-cancer effects of piperazine derivatives are often linked to their ability to inhibit key molecular targets involved in cancer cell growth, proliferation, and survival. One such critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govnih.govmdpi.com

Several research groups have successfully designed piperazine-containing compounds as potent VEGFR-2 inhibitors. nih.govtandfonline.com For instance, a series of piperazine–chalcone hybrids demonstrated significant VEGFR-2 inhibitory activity, with IC50 values ranging from 0.57 µM to 1.48 µM. tandfonline.com These compounds were also shown to induce apoptosis and cause cell cycle arrest in cancer cells. tandfonline.com Similarly, piperazine-based thiazolidinones have been identified as a promising scaffold for selective VEGFR-2 inhibitors, with potent anticancer activity against liver cancer cells (HepG-2). nih.gov The modular nature of the piperazine scaffold allows for structural modifications to optimize binding within the VEGFR-2 kinase domain, suggesting that this compound could be a candidate for similar investigations.

Evasion of apoptosis (programmed cell death) is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with anti-apoptotic members like Myeloid Cell Leukemia-1 (Mcl-1) being frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. patsnap.com Consequently, developing small-molecule inhibitors that target these proteins is a major focus in oncology research. patsnap.comnih.gov

Notably, research has shown that the benzylpiperazine scaffold can be effectively utilized to create selective inhibitors of Mcl-1. nih.gov In one study, a de novo design approach led to the synthesis of several series of benzylpiperazine derivatives. nih.gov Screening of these compounds revealed that some were highly selective binders to Mcl-1, with no detectable binding to other Bcl-2 family members like Bcl-2 or Bcl-xL. The most potent of these compounds exhibited a Ki value of 0.18 µM for Mcl-1. nih.gov This study demonstrates the feasibility of developing potent and selective Mcl-1 inhibitors from relatively simple chemical scaffolds like benzylpiperazine, highlighting a significant potential mechanism of action for compounds such as this compound. nih.gov

Anti-Inflammatory and Immunomodulatory Investigations

The piperazine nucleus is a common feature in many compounds with anti-inflammatory properties. nih.gov These compounds often exert their effects by modulating the production of key signaling molecules involved in the inflammatory cascade.

Inflammation is a complex biological response involving the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Dysregulation of these cytokines is implicated in a variety of inflammatory diseases. The ability to modulate their production is a key characteristic of many anti-inflammatory drugs.

Research into piperazine derivatives has shown their potential to act as cytokine regulators. A study investigating a novel piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated its ability to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a model of pleurisy. nih.gov Furthermore, a series of phenylpiperazine derivatives were synthesized specifically as dual cytokine regulators, capable of suppressing TNF-α while augmenting the anti-inflammatory cytokine IL-10. nih.gov These findings suggest that the piperazine moiety can be a key pharmacophore for developing agents that target cytokine pathways. While direct evidence for this compound is pending, the consistent anti-inflammatory and cytokine-modulating activities of its structural analogs make this a promising area for future investigation. nih.govacs.org

Effects on Cyclooxygenase (COX-2) Pathways

No published studies were found that specifically investigate the effects of this compound on cyclooxygenase-2 (COX-2) pathways. Research on other, unrelated compounds shows that the COX-2 isozyme is induced by inflammatory stimuli and is a key source of prostaglandins (B1171923) during inflammation. nih.gov However, the inhibitory or modulatory activity of this compound on this pathway has not been documented.

Interactions with Histamine (B1213489) and Serotonin Receptors in Inflammation

There is no available data from receptor binding or functional assays detailing the interactions of this compound with histamine or serotonin receptors in the context of inflammation. Studies on other distinct piperazine-containing molecules have investigated their potential as histamine H4 receptor antagonists for inflammatory conditions, but this cannot be extrapolated to the subject compound. nih.gov Similarly, the affinity and functional activity of this compound at serotonin receptors, such as the 5-HT1A receptor which is implicated in neurotransmission, remain uncharacterized in the scientific literature. nih.gov

Antimicrobial and Antioxidant Activity Assessments

Evaluation of Antimicrobial Efficacy

Specific assessments of the antimicrobial efficacy of this compound against bacterial or fungal pathogens are not present in the available literature. The piperazine nucleus is a component of various compounds that have been investigated for antimicrobial properties, but data on this specific substituted chloroaniline derivative, including minimum inhibitory concentration (MIC) or zones of inhibition, has not been reported. researchgate.netresearchgate.netnih.gov

Assessment of Antioxidant Properties (e.g., Hydrogen Peroxide Scavenging)

No studies have been published evaluating the antioxidant properties of this compound. Standard assays to determine antioxidant potential, such as hydrogen peroxide scavenging or DPPH radical scavenging, have not been applied to this compound according to the available research. Therefore, its capacity to neutralize reactive oxygen species is unknown. mdpi.comresearchgate.net

In Vitro Pharmacological Assay Methodologies

Receptor Binding Assays and Affinity Determination

There are no published reports detailing in vitro receptor binding assays conducted specifically with this compound. Consequently, its binding affinity (Ki) and selectivity for any biological target, including but not limited to sigma, dopamine, or adrenergic receptors, have not been determined. Methodologies for such assays are well-established, often using radioligand competition to measure the affinity of a test compound for a specific receptor, but these have not been applied to the subject molecule in published research. nih.govnih.gov

Cell-Based Functional Assays for Target Engagement and Pathway Modulation

Cell-based functional assays are crucial for determining how a compound interacts with its molecular target within a cellular context and for understanding its impact on downstream signaling pathways. For a compound like this compound, which belongs to a class of neurologically active agents, such assays would be vital in elucidating its mechanism of action.

Derivatives of N-benzylpiperazine have been shown to induce neurotoxic effects in vitro. For instance, studies on the human neuroblastoma SH-SY5Y cell line and the glial cell line LN-18 have demonstrated that N-benzylpiperazine can lead to an increase in intracellular Ca2+ levels, mitochondrial hyperpolarization, and the activation of apoptotic pathways through caspase-9 and caspase-3. nih.gov These findings suggest that this compound could potentially modulate cellular viability and signaling cascades related to apoptosis in neuronal and glial cells.

Furthermore, given that many benzylpiperazine derivatives interact with aminergic systems, cell-based assays could be employed to investigate the engagement of this compound with dopamine, serotonin, and norepinephrine (B1679862) transporters and receptors. Such assays would be instrumental in confirming its specific molecular targets and understanding its influence on neurotransmitter signaling pathways.

Fluorescence Polarization Competition Assays for Protein-Protein Interactions

Fluorescence polarization (FP) competition assays are a powerful tool for studying the binding of small molecules to proteins and for identifying compounds that can disrupt or stabilize protein-protein interactions. This technique relies on the principle that the polarization of fluorescence emitted by a labeled molecule changes upon binding to a larger protein.

While no specific FP competition assays have been reported for this compound, this methodology could be applied to investigate its potential interactions with various protein targets. For instance, if a specific receptor or enzyme target is identified through other means, an FP assay could be developed to quantify the binding affinity of the compound. This would involve a fluorescently labeled ligand that binds to the target protein. The ability of this compound to displace the labeled ligand would be measured as a decrease in fluorescence polarization, allowing for the determination of its binding affinity.

This technique would be particularly useful in high-throughput screening campaigns to identify other small molecules that bind to the same target, or to confirm direct binding of this compound to a purified protein.

In Vivo Pharmacological Models (Animal Studies)

The anxiolytic and antidepressant potential of compounds is often evaluated using a battery of behavioral tests in rodents. A structurally similar compound, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone, has demonstrated significant anxiolytic-like effects in mouse models. nih.govnih.gov In the elevated plus maze (EPM) test, this compound increased the percentage of time spent and the number of entries into the open arms. nih.gov Similarly, in the light-dark box test, it increased the total time spent in the light compartment. nih.gov In the hole-board test, it increased the number of head dips while decreasing the latency to the first head dip. nih.gov

These findings suggest that this compound may also exhibit anxiolytic properties. The mechanism of action for the analogous compound is suggested to be related to the modulation of the serotonergic system, as it is a 5-HT3 receptor antagonist. nih.gov Further studies on this compound in these behavioral models would be necessary to confirm its anxiolytic and potential antidepressant effects.

| Behavioral Test | Parameter Measured | Observed Effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone |

| Elevated Plus Maze (EPM) | % Time in Open Arms | Increased |

| % Entries into Open Arms | Increased | |

| Light-Dark Box | Time in Light Compartment | Increased |

| Number of Transitions | Increased | |

| Hole-Board Test | Number of Head Dips | Increased |

| Latency to First Head Dip | Decreased | |

| Open Field Test (OFT) | Ambulation Score | Increased |

Table based on data from a study on a structurally similar compound. nih.gov

Various piperazine derivatives have been investigated for their anticonvulsant properties in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com For example, certain N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activity in the MES test, with efficacy comparable to the established antiepileptic drug phenytoin. nih.gov

The anticonvulsant effects of these compounds are often attributed to their interaction with voltage-gated sodium channels or their modulation of GABAergic neurotransmission. Given the structural similarities, it is plausible that this compound could possess anticonvulsant activity. To verify this, it would need to be evaluated in established seizure models.

| Seizure Model | Typical Endpoint | Relevance |

| Maximal Electroshock (MES) | Prevention of tonic hindlimb extension | Models generalized tonic-clonic seizures |

| Subcutaneous Pentylenetetrazole (scPTZ) | Prevention of clonic seizures | Models absence seizures |

| 6-Hz Psychomotor Seizure Test | Prevention of seizures | Models treatment-resistant partial seizures |

This table outlines common seizure models used to evaluate anticonvulsant activity.

The anti-inflammatory potential of novel compounds is frequently assessed using in vivo models such as the carrageenan-induced paw edema assay in rats. This model is widely used to evaluate the acute anti-inflammatory effects of drugs. Several piperazine derivatives have demonstrated significant anti-inflammatory activity in this assay. nih.govnih.govmdpi.com

For instance, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was shown to reduce edema formation at all time points in the carrageenan-induced paw edema test. nih.gov This effect is often associated with the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines. nih.gov The anti-inflammatory effects of some piperazine derivatives have been linked to the dual inhibition of COX-2 and 5-LOX enzymes. nih.gov

Given these precedents, this compound may also possess anti-inflammatory properties. Evaluation in the carrageenan-induced paw edema model would be a critical first step in determining its potential as an anti-inflammatory agent.

| Compound Class | Inflammation Model | Key Findings |

| Benzhydrylpiperazine derivatives | Carrageenan-induced paw edema | Significant reduction in paw edema, inhibition of PGE2, IL-6, and TNF-α. nih.gov |

| Methyl salicylate (B1505791) derivatives with piperazine | Carrageenan-induced paw edema | Favorable anti-inflammatory activity compared to aspirin. mdpi.com |

| Pyrazole-containing piperazine derivatives | Carrageenan-induced paw edema | Dose-dependent reduction in edema formation. nih.gov |

This table summarizes the anti-inflammatory effects of various piperazine derivatives in the carrageenan-induced paw edema model.

Computational Chemistry and Molecular Modeling Applications for 4 4 Benzylpiperazin 1 Yl 3 Chloroaniline

Molecular Docking and Ligand-Protein Interaction Studies

No published research is available that details the use of molecular docking to predict the binding modes or affinities of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline with any specific biological receptors or enzymes.

There are no studies that analyze the key intermolecular interactions, such as hydrogen bonding or hydrophobic contacts, between this compound and protein targets.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published for this compound. Consequently, there is no information regarding its conformational dynamics or its behavior during binding events with any protein.

De Novo Design and Virtual Screening Strategies

There is no available literature indicating that this compound has been used as a scaffold or starting point in de novo design or virtual screening campaigns to identify novel, more active analogs.

Cheminformatics and Chemical Space Exploration

The exploration of vast chemical spaces for novel compounds with desired properties is a cornerstone of modern drug discovery and materials science. Cheminformatics provides the tools to navigate this space, utilizing computational methods to analyze, organize, and screen virtual libraries of molecules. For a specific compound like this compound, cheminformatics approaches, particularly the use of chemical databases, offer significant insights into its physicochemical properties, potential biological activities, and its relationship to the broader landscape of known chemicals.

Utilization of Chemical Databases for Research Insights

Chemical databases are essential repositories of information for researchers, providing a structured environment to access data on millions of compounds. These databases are critical for in silico research, allowing for the identification of a compound's known properties, sourcing for procurement, and as a starting point for computational modeling studies. For this compound, several key databases can be leveraged to gain valuable research insights.

The PubChem database, a public repository maintained by the National Center for Biotechnology Information (NCBI), contains information on chemical substances and their biological activities. This compound is indexed in PubChem with the Compound Identification (CID) number 2733524. The entry for this compound provides a summary of its computed physicochemical properties, which are crucial for initial computational assessments. These properties, calculated using algorithms based on the compound's structure, offer a preliminary understanding of its potential behavior in biological systems.

Another significant resource is the ZINC database, a free database of commercially-available compounds for virtual screening. This compound is present in the ZINC database under the identifier ZINC08701195. docking.org The inclusion of this compound in ZINC is particularly valuable for researchers interested in acquiring it for experimental studies, as the database provides information on suppliers. The availability of a compound is a critical logistical consideration in any research endeavor.

While direct entries for this compound were not readily found in databases such as ChEMBL, which focuses on bioactive molecules with drug-like properties, the structural motifs of the compound—namely the substituted phenylpiperazine and chloroaniline moieties—are well-represented in the medicinal chemistry literature. Numerous studies have explored the synthesis and biological activities of substituted phenylpiperazines, often in the context of developing ligands for various biological targets. uab.catnih.govomicsonline.org This body of research provides a rich dataset for comparative analysis and for building predictive models. For instance, quantitative structure-activity relationship (QSAR) studies on substituted phenylpiperazines can offer insights into how modifications to the phenyl ring or the piperazine (B1678402) core might influence biological activity. uab.cat

The following interactive data table summarizes the key information available for this compound in prominent chemical databases.

| Property | Value | Database |

| PubChem CID | 2733524 | PubChem |

| ZINC ID | ZINC08701195 | ZINC |

| CAS Number | 55403-32-2 | ZINC docking.org |

| Molecular Formula | C17H20ClN3 | PubChem |

| Molecular Weight | 301.8 g/mol | PubChem |

| XLogP3 | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Canonical SMILES | C1CN(CCN1C2=CC(=C(C=C2)N)Cl)CC3=CC=CC=C3 | PubChem |

This table is interactive. Click on the headers to sort the data.

The data retrieved from these databases serves as the foundation for more advanced computational studies. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string, for example, is a universal identifier that can be used as input for a wide range of cheminformatics software. Researchers can use this information to perform similarity searches to identify related compounds with known biological activities, or to dock the molecule into the active sites of proteins to predict potential binding interactions. The computed properties such as XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and rotatable bond count are all critical parameters in assessing the "drug-likeness" of a compound according to frameworks like Lipinski's rule of five.

Emerging Research Directions and Future Perspectives for 4 4 Benzylpiperazin 1 Yl 3 Chloroaniline

Exploration of Undiscovered Biological Targets and Signaling Pathways

The future of research into 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline will heavily rely on the identification and validation of its biological targets and the signaling pathways it modulates. The piperazine (B1678402) ring is a common scaffold in a multitude of biologically active compounds, known to interact with a wide range of receptors and enzymes.

A primary objective for future studies will be to elucidate the novel mechanisms of action of this compound. Preliminary investigations into structurally related benzylpiperazine derivatives have revealed interactions with various biological targets, suggesting potential avenues of exploration for the title compound. For instance, some benzylpiperazine derivatives have been investigated as selective inhibitors of the anti-apoptotic protein Mcl-1, which is a promising target in cancer therapy. nih.gov Furthermore, the broader class of piperazine derivatives has shown a wide array of biological activities, including antimicrobial and psychoactive properties. nih.govresearchgate.net

Future research could employ a combination of in silico screening, and in vitro and in vivo assays to identify the primary and secondary targets of this compound. Techniques such as affinity chromatography, and proteomics could be instrumental in isolating and identifying the specific proteins that this compound binds to.

| Potential Research Area | Rationale Based on Related Compounds |

| Anticancer Activity | Benzylpiperazine derivatives have shown potential as Mcl-1 inhibitors. nih.gov |

| Antimicrobial Properties | Piperazine derivatives have been explored for their antibacterial and antifungal activities. nih.gov |

| Central Nervous System Activity | Substituted piperazines are known to act as psychoactive agents. researchgate.net |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic methodologies for this compound is crucial for its future development and potential applications. A focus on sustainable and efficient synthetic routes is in line with the broader goals of modern medicinal chemistry.

The application of green chemistry principles to the synthesis of this compound and its analogs is a key area for future research. Traditional synthetic methods for piperazine derivatives can involve harsh reagents and generate significant waste. Modern approaches, such as photoredox catalysis, offer a greener alternative for the synthesis of piperazines. mdpi.comresearchgate.net These methods often utilize visible light as a renewable energy source and can proceed under milder reaction conditions, reducing the environmental impact. The development of a synthetic route to this compound that incorporates principles of atom economy, use of renewable feedstocks, and avoidance of hazardous solvents would be a significant step forward.

While this compound itself is achiral, the introduction of stereocenters through derivatization could lead to enantiopure isomers with distinct pharmacological profiles. The stereoselective synthesis of such derivatives would be a critical step in exploring their therapeutic potential. Enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. Therefore, the development of stereoselective synthetic methods, such as asymmetric catalysis, will be essential for producing single-enantiomer derivatives of this compound for detailed pharmacological evaluation.

Strategies for Enhancing Pharmacological Selectivity and Potency

To advance this compound from a lead compound to a potential therapeutic agent, its pharmacological properties, particularly its selectivity and potency, will need to be optimized.

Structure-activity relationship (SAR) studies will be fundamental in guiding the targeted modification of this compound to improve its affinity and specificity for its biological targets. By systematically altering the substituents on the aniline (B41778) and benzyl (B1604629) rings, as well as the piperazine core, researchers can probe the key interactions between the compound and its target protein. For example, in the development of dopamine (B1211576) D3 receptor antagonists, specific modifications to the piperazine scaffold have been shown to significantly impact receptor affinity and selectivity. nih.gov Computational modeling and molecular docking studies can be employed to predict the binding modes of different derivatives and prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

| Modification Strategy | Potential Outcome | Example from Related Compounds |

| Substitution on the Aniline Ring | Altered electronic properties and hydrogen bonding potential, potentially affecting target binding. | Varies based on the specific target. |

| Substitution on the Benzyl Ring | Modified steric and electronic interactions within the binding pocket. | Varies based on the specific target. |

| Modification of the Piperazine Core | Introduction of conformational constraints or additional interaction points. | Optimization of D3 receptor antagonists. nih.gov |

Potential in Multi-Target and Polypharmacology Approaches

The concept of "one drug, multiple targets" is a paradigm shift in treating complex multifactorial diseases. The structural components of this compound, namely the benzylpiperazine and chloroaniline moieties, are recognized pharmacophores that can interact with a variety of biological targets. This inherent potential makes the compound a promising candidate for the development of multi-target-directed ligands (MTDLs).

Designing Compounds with Modulated Activity Across Multiple Biological Pathways

The benzylpiperazine core is a versatile scaffold found in drugs targeting the central nervous system (CNS), while the chloroaniline group can influence pharmacokinetic properties and binding interactions. By systematically modifying the structure of this compound, it is possible to design derivatives with fine-tuned activity across several biological pathways. For instance, alterations to the benzyl ring or the aniline moiety could modulate the compound's affinity for various receptors, enzymes, or ion channels.

Computational, or in silico, models are instrumental in predicting how structural changes might affect a compound's activity at different targets. These predictive studies can guide the synthesis of new derivatives with a desired polypharmacological profile. For example, the introduction of specific substituents could enhance a derivative's ability to cross the blood-brain barrier, a crucial property for CNS-acting drugs.

Below is a table illustrating hypothetical structural modifications to the parent compound and their potential impact on biological activity, based on established medicinal chemistry principles.

| Modification to Parent Compound | Rationale | Potential Modulated Pathways |

| Addition of a hydroxyl group to the benzyl ring | Introduce hydrogen bonding capabilities to enhance receptor binding. | Serotonin (B10506) and dopamine receptor pathways, potentially leading to antidepressant or antipsychotic effects. |

| Replacement of the chlorine atom with a trifluoromethyl group | Increase lipophilicity and metabolic stability, potentially improving brain penetration. | Pathways involved in neurodegenerative diseases, such as monoamine oxidase (MAO) inhibition. |

| Substitution on the aniline nitrogen | Modulate basicity and introduce new interaction points. | Kinase signaling pathways, which could be relevant for anticancer applications. |

| Bioisosteric replacement of the phenyl ring with a pyridine ring | Alter electronic properties and introduce a hydrogen bond acceptor. | G-protein coupled receptor (GPCR) signaling, potentially impacting a wide range of physiological processes. |

Integration with Cutting-Edge Drug Discovery Technologies

The advancement of drug discovery is heavily reliant on technological innovation. For a compound like this compound, modern high-throughput techniques can rapidly elucidate its biological activities and therapeutic potential.

Application in High-Throughput Screening Campaigns

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target. As a molecule with a favorable chemical structure, this compound is an ideal candidate for inclusion in HTS libraries. Its screening against a diverse array of targets can uncover previously unknown biological activities, opening up new avenues for therapeutic development.

The data generated from HTS campaigns can provide valuable insights into the compound's mechanism of action and its structure-activity relationships (SAR). This information is crucial for optimizing the compound's structure to enhance its potency and selectivity for a desired target. Furthermore, HTS can be combined with computational approaches to create a powerful drug discovery engine, where in silico predictions are rapidly validated by in vitro screening.

The following table outlines the key aspects of utilizing this compound in HTS campaigns.

| HTS Campaign Aspect | Application to this compound |

| Library Inclusion | The compound can be added to diverse chemical libraries for screening against a wide range of biological targets. |

| Target-Based Screening | Screening against specific enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) implicated in various diseases. |

| Phenotypic Screening | Assessing the compound's effect on cellular models of disease to identify novel mechanisms of action without a preconceived target. |

| Hit-to-Lead Optimization | Once identified as a "hit," the compound's structure can be systematically modified to improve its pharmacological properties, guided by SAR data from the initial screen. |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline, and what are their critical parameters?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-chloroaniline derivatives with 4-benzylpiperazine under controlled conditions. For example:

- Urea Linkage Formation : React 3-chloroaniline with carbonyl diimidazole (CDI) in dimethyl sulfoxide (DMSO), followed by coupling with a benzylpiperazine-containing intermediate .

- Optimized Conditions : Use a molar ratio of 1:1.2 (substrate:reagent) at room temperature for 1 hour, monitoring progress via TLC. Yield optimization may require inert atmospheres (e.g., nitrogen) and anhydrous solvents .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMSO or ethanol | Solubility/reactivity balance | |

| Temperature | RT to 60°C | Avoid side reactions | |

| Reaction Time | 1–4 hours | Completion vs. degradation |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Mass Spectrometry (ESI-MS) : Confirm molecular weight using electrospray ionization. Expected m/z values should align with theoretical calculations (e.g., [M+H]+ ≈ 438.1 for urea derivatives) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions. For example, aromatic protons in 3-chloroaniline appear as doublets (δ 6.8–7.2 ppm), while benzylpiperazine protons show signals at δ 2.5–3.5 ppm .

- Melting Point Analysis : Compare observed melting points (e.g., 178°C for analogs) with literature to assess purity .

Q. Common Pitfalls :

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of dust/aerosols using fume hoods .

- Emergency Procedures :

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts or mass fragments) be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR, X-ray crystallography). For example, NOESY can confirm spatial proximity of benzylpiperazine and chloroaniline groups .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Tools like Gaussian or ADF are recommended .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals .

Case Study : A 2022 study resolved conflicting ESI-MS peaks by synthesizing a stable isotope-labeled analog (¹³C-3-chloroaniline), confirming the parent ion at m/z 439.2 .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions but may require post-reaction dialysis to remove traces .

Q. Yield Comparison :

| Step | Traditional Method | Optimized Method | Improvement | Reference |

|---|---|---|---|---|

| Benzylpiperazine Coupling | 31% | 44% | +13% | |

| Urea Formation | 44% | 58% | +14% |

Q. How does this compound interact with microbial communities, and what are the implications for environmental toxicity?

Methodological Answer:

Q. Environmental Impact :

| Parameter | 4-(4-Benzylpiperazin-1-yl)-3-CA | 3-Chloroaniline |

|---|---|---|

| EC50 (Microbes) | 25 ppm | 8 ppm |

| Half-life (Soil) | 14 days | 30 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.